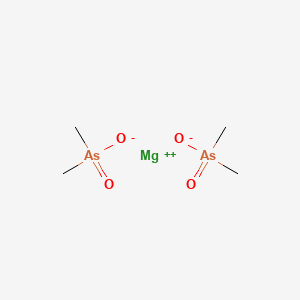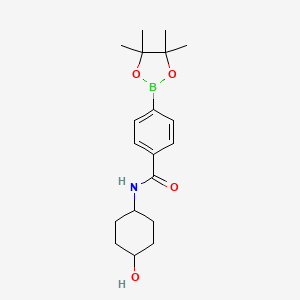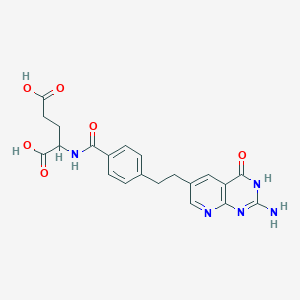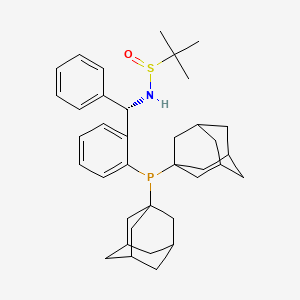
Magnesium cacodylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium cacodylate is an organoarsenic compound with the chemical formula ( \text{Mg(C}_2\text{H}_6\text{AsO}_2\text{)}_2 ). It is a magnesium salt of cacodylic acid, which is an organoarsenic compound. This compound is commonly used as a buffer in biological and biochemical research due to its ability to maintain stable pH levels in solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium cacodylate can be synthesized by reacting cacodylic acid with magnesium hydroxide or magnesium carbonate. The reaction typically takes place in an aqueous medium at room temperature. The general reaction is as follows: [ \text{2 (CH}_3\text{)}_2\text{AsO}_2\text{H} + \text{Mg(OH)}_2 \rightarrow \text{Mg(C}_2\text{H}_6\text{AsO}_2\text{)}_2 + \text{2 H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Magnesium cacodylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenate compounds.
Reduction: It can be reduced to form arsenite compounds.
Substitution: It can undergo substitution reactions where the arsenic atom is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Arsenate compounds.
Reduction: Arsenite compounds.
Substitution: Various substituted arsenic compounds.
Scientific Research Applications
Magnesium cacodylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a buffer in analytical chemistry.
Biology: Commonly used in electron microscopy as a buffer to preserve biological samples.
Medicine: Investigated for its potential use in cancer treatment due to its arsenic content.
Industry: Used in the production of certain pesticides and herbicides.
Mechanism of Action
Magnesium cacodylate can be compared with other similar compounds such as:
Magnesium chloride: Used as a supplement and in industrial applications.
Magnesium sulfate: Commonly used in medicine and as a drying agent.
Magnesium citrate: Used as a laxative and dietary supplement.
Uniqueness: this compound is unique due to its organoarsenic component, which provides specific buffering capabilities and potential biological activity not found in other magnesium compounds.
Comparison with Similar Compounds
- Magnesium chloride
- Magnesium sulfate
- Magnesium citrate
- Magnesium hydroxide
Properties
CAS No. |
811-66-5 |
|---|---|
Molecular Formula |
C4H12As2MgO4 |
Molecular Weight |
298.28 g/mol |
IUPAC Name |
magnesium;dimethylarsinate |
InChI |
InChI=1S/2C2H7AsO2.Mg/c2*1-3(2,4)5;/h2*1-2H3,(H,4,5);/q;;+2/p-2 |
InChI Key |
NLWASAXIPBSNOJ-UHFFFAOYSA-L |
Canonical SMILES |
C[As](=O)(C)[O-].C[As](=O)(C)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+)](/img/structure/B12298616.png)





![(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide](/img/structure/B12298649.png)
![1-Piperidineacetic acid, 4-[[4-[4-(aminoiminomethyl)phenyl]-2-thiazolyl](2-carboxyethyl)amino]-](/img/structure/B12298652.png)
![Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride](/img/structure/B12298657.png)


![L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester](/img/structure/B12298665.png)
![tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B12298681.png)
![4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-3-(ethylamino)-4-C-methylpentopyranoside](/img/structure/B12298687.png)
